Secretin was first identified in 1902 by William Bayliss and Ernest Starling. The synthetic version, secretin acetate, is produced through chemical synthesis methods that ensure high purity and biological activity. It is used in both research and clinical settings.
The synthesis of secretin acetate typically involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. This method minimizes racemization, ensuring that the final product retains its biological activity .
Technical Details:
Secretin acetate has a complex three-dimensional structure characterized by its sequence of amino acids and disulfide bridges that stabilize its conformation. The structural formula can be represented as follows:
Secretin acetate undergoes various biochemical reactions in the body:
Technical Details:
Secretin acetate exerts its effects primarily through:
Relevant Data:
Secretin acetate has several applications:
Secretin acetate is a 27-amino acid linear peptide (molecular weight: 3055.43 Da) with the primary sequence: H-His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH₂ [3] [5] [9]. Key structural features include:
The peptide's functionality depends entirely on its full-length sequence, as truncation mutants (e.g., secretin(4–26)) exhibit significantly reduced receptor activation capacity [5] [8].
Table 1: Amino Acid Composition of Secretin Acetate
Position | Residue | Functional Role |
---|---|---|
1 | Histidine (H) | N-terminal signaling |
3 | Aspartic acid (D) | pH sensitivity |
14–27 | Arginine-rich domain | Receptor binding |
27 | Valine-NH₂ | C-terminal amidation (essential for bioactivity) |
The human SCT gene resides on chromosome 11p15.5 and spans approximately 813 base pairs across four exons [5]. Exon 2 exclusively encodes the mature secretin peptide (residues 28–54 in the precursor protein) [4] [5]. Evolutionary analysis reveals:
Table 2: Evolutionary Conservation of Secretin
Species | Sequence Variations | Receptor Activation (EC₅₀) |
---|---|---|
Human | H-SD...DSARLQRLLQGLV-NH₂ | 0.8 nM |
Porcine | H-SD...LRDSARLQRLLQGLV-NH₂ | 0.7 nM |
Rat | H-SD...LQDSARLQRLLQGLV-NH₂ | 1.2 nM |
Chicken (SCT-LP) | Divergent C-terminal | 1.10 nM |
Secretin biosynthesis involves coordinated proteolytic cleavage:1. Preprosecretin synthesis: A 120-amino-acid precursor containing:- N-terminal signal peptide (residues 1–21) directing endoplasmic reticulum transport- Spacer peptide (22–27)- Mature secretin (28–54)- C-terminal peptide (55–120) with glycine-lysine-arginine (GKR) amidation sequence [5]2. Signal peptide removal: Signal peptidase cleaves the N-terminus during translocation3. Endoproteolytic processing: Prohormone convertases (PC1/3, PC2) cleave at dibasic residues (Arg⁵³-Arg⁵⁴) [5] [8]4. C-terminal amidation: Peptidylglycine α-amidating monooxygenase (PAM) converts Gly⁵² to the Val²⁷-amide using the GKR motif [5]5. Acid activation: Gastric acid (pH <4.5) in the duodenum triggers conformational change in prosecretin, exposing the bioactive site [2] [5]
Storage occurs in secretory granules of duodenal S-cells, with release mediated by acidic chyme via the vagus nerve [2] [8].
Secretin belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon family of class B G-protein-coupled receptor (GPCR) ligands. Structural alignment reveals:
Table 3: Structural Comparison of Secretin Family Peptides
Peptide | Sequence Homology | Shared Residues with Secretin | Receptor Specificity |
---|---|---|---|
Secretin | Reference | 27/27 | Secretin receptor |
Glucagon | 48% | 14/27 | Glucagon receptor |
VIP | 28% | 7/27 | VPAC1/VPAC2 receptors |
GIP | 37% | 10/27 | GIP receptor |
Interactive Structural Analysis: Molecular modeling shows secretin’s receptor selectivity derives from:
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0